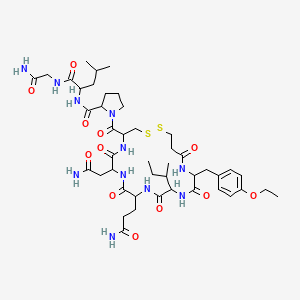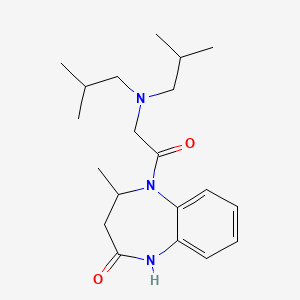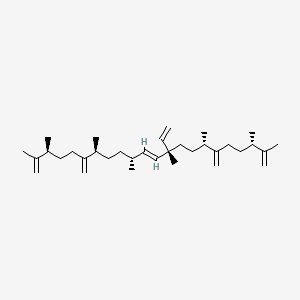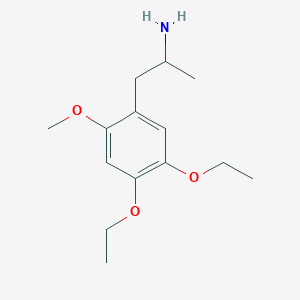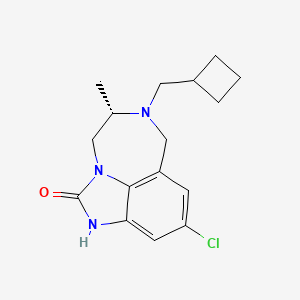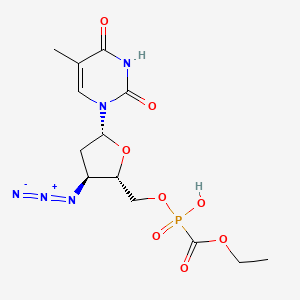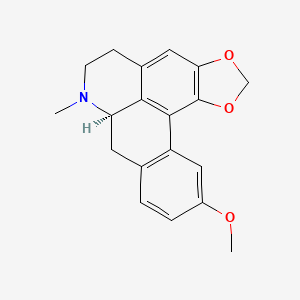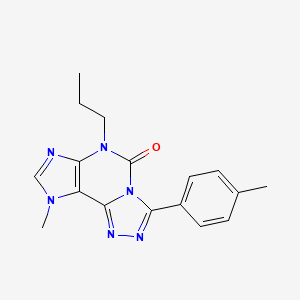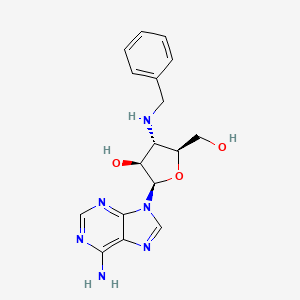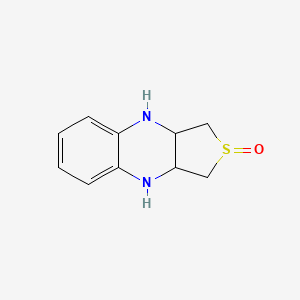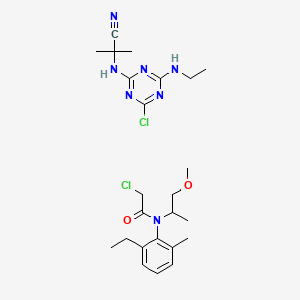
Cyanazine-metolachlor mixt.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanazine-metolachlor mixture is a combination of two herbicides, cyanazine and metolachlor, used primarily in agricultural settings to control a wide range of weeds. Cyanazine is a triazine herbicide, while metolachlor belongs to the chloroacetanilide class. Both compounds are effective in controlling annual grasses and broadleaf weeds, making them valuable tools for farmers.
准备方法
Synthetic Routes and Reaction Conditions
Metolachlor: Metolachlor is produced by reacting 2-ethyl-6-methylaniline with methoxyacetone in the presence of a catalyst, followed by chlorination to introduce the chloro group.
Industrial Production Methods
The industrial production of cyanazine and metolachlor involves large-scale chemical synthesis in controlled environments to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety.
化学反应分析
Types of Reactions
Oxidation: Both cyanazine and metolachlor can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Cyanazine and metolachlor can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions include various metabolites that can be further analyzed for their environmental impact and efficacy.
科学研究应用
Cyanazine-metolachlor mixture has several scientific research applications:
Chemistry: Used as a model compound to study the environmental fate and transport of herbicides.
Biology: Investigated for its effects on non-target organisms and potential bioaccumulation.
Medicine: Limited applications, primarily focused on understanding the toxicological effects.
Industry: Widely used in agriculture to improve crop yields by controlling weed populations.
作用机制
Cyanazine
Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the disruption of ATP synthesis and ultimately causes the death of the plant.
Metolachlor
Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids. This prevents the formation of new cells, leading to the death of the plant.
相似化合物的比较
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action to cyanazine.
Alachlor: A chloroacetanilide herbicide similar to metolachlor but with different environmental persistence.
Acetochlor: Similar to metolachlor, used for controlling grasses and broadleaf weeds.
Uniqueness
The combination of cyanazine and metolachlor provides a broader spectrum of weed control compared to using either compound alone. This mixture is particularly effective in controlling both annual grasses and broadleaf weeds, making it a versatile tool for farmers.
属性
CAS 编号 |
67203-86-5 |
|---|---|
分子式 |
C24H35Cl2N7O2 |
分子量 |
524.5 g/mol |
IUPAC 名称 |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C9H13ClN6/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h6-8,12H,5,9-10H2,1-4H3;4H2,1-3H3,(H2,12,13,14,15,16) |
InChI 键 |
JMYXBYVGSZRMOS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


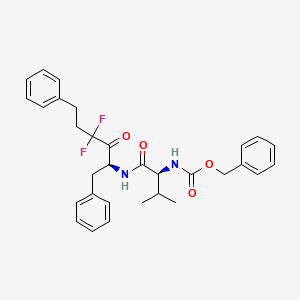
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
